molecular formula C19H26FNO4S B2509422 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide CAS No. 1797183-41-5

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide

Cat. No. B2509422
CAS RN: 1797183-41-5
M. Wt: 383.48
InChI Key: HWCOVDIWWAIOPN-UHFFFAOYSA-N
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Description

The compound , 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide, is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features. It contains a bicyclic ketone moiety, a methanesulfonamide group, and a fluorophenyl group with a methoxyethyl substituent. While the papers provided do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help infer some aspects of the compound's behavior.

Synthesis Analysis

The synthesis of related compounds, such as 1-methylsulfonyl-indoles, has been achieved through reactions involving N-(2-halophenyl)methanesulfonamides with terminal acetylenes in the presence of a palladium catalyst . This suggests that the synthesis of the compound might also involve palladium-catalyzed coupling reactions, possibly starting from a halophenyl methanesulfonamide precursor and appropriate bicyclic and methoxyethyl components.

Molecular Structure Analysis

The molecular structure of the compound likely features a bicyclic ring system, which can impart rigidity and influence the molecule's conformation. The presence of a fluorophenyl group can affect the electron distribution within the molecule, potentially impacting its reactivity . The methanesulfonamide moiety is a functional group known to engage in hydrogen bonding, which could affect the compound's self-association in solution, similar to the behavior observed in trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide .

Chemical Reactions Analysis

The reactivity of the compound may be influenced by the presence of the ketone, methanesulfonamide, and fluorophenyl groups. The ketone could be susceptible to nucleophilic attack, while the sulfonamide group might participate in reactions typical of sulfonyl compounds, such as substitution or elimination. The fluorophenyl group could engage in electrophilic aromatic substitution reactions, although the presence of the fluorine atom would deactivate the ring towards such reactions .

Physical and Chemical Properties Analysis

The physical properties of the compound, such as solubility, melting point, and boiling point, would be influenced by its molecular structure. The presence of the methanesulfonamide group suggests potential for hydrogen bonding, which could affect solubility in polar solvents . The bicyclic structure may confer a degree of steric hindrance, influencing the compound's reactivity and physical properties. The chemical properties, such as acidity or basicity, could be inferred from related compounds, where the proton affinities of basic centers have been evaluated using quantum chemical methods . The fluorophenyl group's electronegativity could also affect the compound's chemical behavior, potentially making it more reactive towards nucleophilic agents .

Scientific Research Applications

Physicochemical Properties and Ecotoxicity

Research on protic ionic liquids (PILs) with camphorsulfonate anions and various imidazolium cations, including structures similar to the compound , has been conducted to understand their physicochemical properties, Brönsted acidity, and ecotoxicity. These studies indicate potential applications in green chemistry, where the ecotoxicity and physicochemical properties of compounds are crucial for developing environmentally friendly solvents and catalytic systems (Sardar et al., 2018).

Synthesis and Reactivity

The synthesis and reactivity of compounds involving methanesulfonamide structures have been explored. For example, research on the electrophilic addition of methanesulfenyl fluoride to alkenes for synthesizing fluoroalkyl methyl thioethers suggests applications in organic synthesis, particularly in the introduction of fluorinated side chains to molecules, which is of significant interest in pharmaceutical chemistry (Haufe et al., 1992).

Aminolysis and Conformations

A study on the synthesis and aminolysis of a derivative closely related to the compound explored its regioselectivity, providing valuable insights into the compound's potential applications in synthesizing more complex organic molecules. Such reactions could be relevant in medicinal chemistry for the development of new therapeutic agents (Palchikov et al., 2014).

Environmental and Biological Applications

Investigations into the microbial metabolism of methanesulfonic acid, a related compound, highlight the ecological and biological importance of methanesulfonamides. These studies provide a foundation for understanding the environmental fate of such compounds and their role in sulfur cycling, with potential applications in environmental biotechnology and pollution mitigation (Kelly & Murrell, 1999).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamides act as inhibitors of enzymes, often by mimicking the natural substrate of the enzyme .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this molecule would depend on its specific properties. Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some individuals .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity. This could include testing its activity against various enzymes or receptors, or studying its effects in animal models of disease .

properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FNO4S/c1-18(2)14-7-8-19(18,17(22)10-14)12-26(23,24)21-11-16(25-3)13-5-4-6-15(20)9-13/h4-6,9,14,16,21H,7-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCOVDIWWAIOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CC(=CC=C3)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide

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